An In-Depth Technical Guide to Azido-PEG4-tetra-Ac-beta-D-glucose: A Heterobifunctional Linker for Targeted Drug Delivery and Bioconjugation
An In-Depth Technical Guide to Azido-PEG4-tetra-Ac-beta-D-glucose: A Heterobifunctional Linker for Targeted Drug Delivery and Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Azido-PEG4-tetra-Ac-beta-D-glucose is a versatile heterobifunctional linker that plays a crucial role in modern bioconjugation and targeted drug delivery. Its unique structure, comprising a terminal azide (B81097) group for "click" chemistry, a hydrophilic tetraethylene glycol (PEG4) spacer, and a per-acetylated β-D-glucose moiety, enables the precise and efficient conjugation of molecules to biological targets. The PEG4 spacer enhances solubility and biocompatibility, while the glucose unit can be exploited for targeted delivery to cells overexpressing glucose transporters, such as cancer cells. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of Azido-PEG4-tetra-Ac-beta-D-glucose, with a focus on its utility in the construction of Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation. Detailed experimental protocols for its synthesis and use in bioconjugation are provided, along with characterization data and a discussion of its potential in therapeutic development.
Core Properties and Specifications
Azido-PEG4-tetra-Ac-beta-D-glucose is a well-defined chemical entity with specific properties that make it suitable for a range of bioconjugation applications.[1][2][3][4] A summary of its key characteristics is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C22H35N3O13 | [2][3] |
| Molecular Weight | 549.53 g/mol | [2][3] |
| CAS Number | 153252-44-9 | [1] |
| Appearance | White to off-white solid | N/A |
| Purity | Typically ≥95% | [2] |
| Solubility | Soluble in DMSO, DMF, and chlorinated solvents | N/A |
| Storage | Store at -20°C, desiccated | N/A |
Synthesis of Azido-PEG4-tetra-Ac-beta-D-glucose
The synthesis of Azido-PEG4-tetra-Ac-beta-D-glucose is a multi-step process that begins with the preparation of the key intermediate, 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl azide. This is followed by the attachment of the azido-PEG4 linker.
Experimental Protocol: Synthesis of 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl azide
This procedure is adapted from established methods for the synthesis of glycosyl azides.[5]
Materials:
-
D-glucose
-
Acetic anhydride
-
Sodium azide (NaN3)
-
Tetrabutylammonium (B224687) hydrogen sulfate (B86663) (TBAHS)
-
Sodium bicarbonate (NaHCO3)
-
Ethyl acetate (B1210297) (EtOAc)
-
Hexanes
-
Magnesium sulfate (MgSO4)
Procedure:
-
Acetylation of D-glucose: To a solution of D-glucose in acetic anhydride, add a catalytic amount of a suitable acid catalyst (e.g., perchloric acid) at 0°C. Stir the reaction mixture at room temperature until completion (monitored by TLC). Quench the reaction with ice water and extract the product with dichloromethane. Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over magnesium sulfate, and concentrate under reduced pressure to yield 1,2,3,4,6-penta-O-acetyl-β-D-glucose.
-
Azidation: Dissolve 1,2,3,4,6-penta-O-acetyl-β-D-glucose in a mixture of dichloromethane and water. Add sodium azide and tetrabutylammonium hydrogen sulfate. Stir the reaction vigorously at room temperature for 24-48 hours, monitoring by TLC.
-
Work-up and Purification: Separate the organic layer, wash with water and brine, dry over magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a gradient of ethyl acetate in hexanes) to afford 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl azide as a white solid.
Experimental Protocol: PEGylation to Yield Azido-PEG4-tetra-Ac-beta-D-glucose
This protocol describes a general method for the attachment of a PEG linker to a glycosyl azide.
Materials:
-
2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl azide
-
1-Azido-11-hydroxy-3,6,9-trioxaundecane (HO-PEG4-N3)
-
Triphenylphosphine (PPh3)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Silica gel for chromatography
Procedure:
-
Mitsunobu Reaction: Dissolve 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl azide and 1-azido-11-hydroxy-3,6,9-trioxaundecane in anhydrous THF under an inert atmosphere (e.g., argon).
-
Cool the solution to 0°C and add triphenylphosphine.
-
Slowly add DIAD or DEAD dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring progress by TLC.
-
Work-up and Purification: Quench the reaction by adding a few drops of water. Concentrate the mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel to yield Azido-PEG4-tetra-Ac-beta-D-glucose.
Characterization Data
Thorough characterization is essential to confirm the identity and purity of the synthesized Azido-PEG4-tetra-Ac-beta-D-glucose. The following tables provide representative data based on the analysis of similar compounds found in the literature.[2][6][7][8][9]
Table 2: Representative ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~5.20 - 4.90 | m | 3H | H-2, H-3, H-4 (acetylated glucose) |
| ~4.55 | d | 1H | H-1 (anomeric proton) |
| ~4.25 - 4.10 | m | 2H | H-6a, H-6b (acetylated glucose) |
| ~3.80 - 3.55 | m | 16H | O-CH₂-CH₂-O (PEG4 chain) |
| ~3.35 | t | 2H | CH₂-N₃ |
| ~2.10 - 1.95 | m | 12H | 4 x COCH₃ |
Table 3: Representative ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~170.6 - 169.0 | 4 x C=O (acetyl groups) |
| ~86.8 | C-1 (anomeric carbon) |
| ~72.8 - 68.5 | C-2, C-3, C-4, C-5, C-6 (glucose ring) and PEG4 carbons |
| ~50.6 | CH₂-N₃ |
| ~20.7 - 20.5 | 4 x CH₃ (acetyl groups) |
Table 4: Representative Mass Spectrometry Data
| Technique | Expected m/z |
| ESI-MS | [M+Na]⁺ ≈ 572.5 |
Applications in Bioconjugation and Drug Delivery
The unique trifunctional nature of Azido-PEG4-tetra-Ac-beta-D-glucose makes it a powerful tool for various bioconjugation strategies. The azide group allows for highly specific and efficient ligation to alkyne-containing molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry".[10][11][12][13]
PROTACs for Targeted Protein Degradation
A particularly promising application is in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that simultaneously bind to a target protein of interest (POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[14][15] The glucose moiety of Azido-PEG4-tetra-Ac-beta-D-glucose can be exploited for targeted delivery to cells that overexpress glucose transporters (GLUTs), such as many types of cancer cells.[16][17][18][19]
Workflow for the Development of a GLUT1-Targeted PROTAC:
Caption: Workflow for the design and evaluation of a targeted PROTAC.
Signaling Pathway: PROTAC-Mediated Degradation of a Target Protein via GLUT1 Targeting
The following diagram illustrates the proposed mechanism of action for a PROTAC utilizing Azido-PEG4-tetra-Ac-beta-D-glucose to target a protein of interest for degradation in a cancer cell overexpressing GLUT1.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Protocols for Application
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines a general procedure for conjugating Azido-PEG4-tetra-Ac-beta-D-glucose to an alkyne-modified molecule.[1][10][11][12]
Materials:
-
Azido-PEG4-tetra-Ac-beta-D-glucose
-
Alkyne-modified molecule (e.g., a protein ligand)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
-
Solvent (e.g., DMSO/water mixture)
Procedure:
-
Dissolve the alkyne-modified molecule and a 1.2 to 2-fold molar excess of Azido-PEG4-tetra-Ac-beta-D-glucose in a suitable solvent mixture (e.g., DMSO/water).
-
In a separate vial, prepare a fresh solution of the copper catalyst by mixing CuSO₄ and THPTA (or TBTA) in water.
-
Add the copper catalyst solution to the reaction mixture containing the azide and alkyne.
-
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate (a 5 to 10-fold molar excess over CuSO₄).
-
Stir the reaction at room temperature for 1-4 hours, or until completion as monitored by LC-MS.
-
Purify the conjugate using an appropriate method such as HPLC or size-exclusion chromatography.
Table 5: Typical Reaction Conditions for CuAAC
| Parameter | Recommended Value |
| Azide:Alkyne Ratio | 1.2:1 to 2:1 |
| Copper(II) Sulfate | 0.1 - 1 mM |
| Sodium Ascorbate | 1 - 5 mM |
| Ligand (THPTA/TBTA) | 1 - 5 mM |
| Solvent | DMSO/water, t-BuOH/water |
| Temperature | Room Temperature |
| Reaction Time | 1 - 4 hours |
Synthesis and Evaluation of a Targeted PROTAC
This protocol provides a generalized workflow for the synthesis and initial evaluation of a PROTAC using Azido-PEG4-tetra-Ac-beta-D-glucose as a linker.[14][20][21][22]
Part A: Synthesis
-
Synthesize or obtain an alkyne-functionalized ligand for the protein of interest and a suitable E3 ligase ligand (e.g., a derivative of thalidomide (B1683933) for Cereblon or a VHL ligand).
-
Conjugate the alkyne-functionalized POI ligand to Azido-PEG4-tetra-Ac-beta-D-glucose using the CuAAC protocol described in section 5.1.
-
Purify the resulting POI-linker conjugate.
-
Couple the E3 ligase ligand to the other end of the linker (this may require modification of the linker or the E3 ligand with a compatible functional group and a separate coupling reaction, such as amide bond formation).
-
Purify the final PROTAC molecule by HPLC.
Part B: Biological Evaluation
-
Cell Culture: Culture a cancer cell line known to overexpress GLUT1 and the target protein of interest.
-
Treatment: Treat the cells with varying concentrations of the synthesized PROTAC for different time points (e.g., 4, 8, 12, 24 hours).
-
Western Blot Analysis: Lyse the cells and perform a Western blot to determine the levels of the target protein. A successful PROTAC will show a dose- and time-dependent decrease in the target protein levels.
-
Cell Viability Assay: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to assess the cytotoxic effect of the PROTAC on the cancer cells.
Table 6: Example Quantitative Data from PROTAC Evaluation
| Parameter | Description | Example Value |
| DC₅₀ | Concentration of PROTAC required to degrade 50% of the target protein | 50 nM |
| Dₘₐₓ | Maximum percentage of target protein degradation achieved | >90% |
| IC₅₀ | Concentration of PROTAC that inhibits cell growth by 50% | 100 nM |
Conclusion
Azido-PEG4-tetra-Ac-beta-D-glucose is a highly valuable and versatile chemical tool for researchers in drug discovery and chemical biology. Its well-defined structure allows for the creation of complex bioconjugates with enhanced properties. The ability to leverage the glucose moiety for targeted delivery opens up new avenues for the development of more selective and effective therapeutics, particularly in the realm of oncology. The detailed protocols and data presented in this guide provide a solid foundation for the successful application of this linker in the synthesis of innovative molecular probes and drug candidates, such as targeted PROTACs. Further research into the optimization of linkers based on this scaffold will undoubtedly contribute to the advancement of targeted therapies.
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- 15. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
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